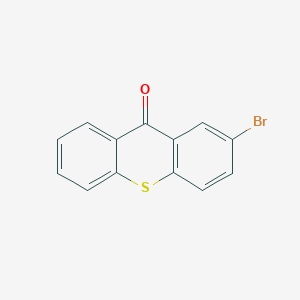

2-bromo-9H-thioxanthen-9-one

Description

Historical Context and Significance of Thioxanthone Core Structures in Research

The journey of thioxanthones began in the early 20th century, with initial interest focused on their synthesis and potential applications. eurekaselect.com Traditionally, the synthesis of these compounds has been achieved through methods involving benzophenone, diarylthioether, or diarylthioester intermediates. eurekaselect.com The inherent photosensitive nature of the thioxanthone core quickly led to its exploration in photochemistry, where it has been widely used as a photoinitiator and photosensitizer in polymerization reactions. researchgate.netrsc.org

Beyond photochemistry, the thioxanthone scaffold has proven to be a versatile platform in medicinal chemistry. The first therapeutic application of a thioxanthone derivative, Miracil D, as an antischistosomal agent in 1945, marked a significant milestone. eurekaselect.com This opened the door to extensive research into the biological and pharmacological activities of thioxanthones, leading to the discovery of new agents with potential applications in cancer chemotherapy. eurekaselect.com The ability of thioxanthones to act as dual inhibitors of P-glycoprotein and tumor cell growth has made them promising candidates for the development of new anticancer drugs with improved efficacy and reduced side effects. eurekaselect.com Furthermore, thioxanthenes, a related class of compounds, have shown diverse pharmacological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. ontosight.ai

Unique Structural Features and Reactivity of Brominated Thioxanthones

The introduction of a bromine atom onto the thioxanthone scaffold, as seen in 2-Bromo-9H-thioxanthen-9-one, imparts unique structural features and reactivity. The presence of the halogen atom significantly influences the molecule's electronic properties and chemical reactivity. cymitquimica.com Bromination extends the absorption spectrum of the thioxanthone core into the visible light range. researchgate.netresearchgate.net This is a crucial feature for applications in photocatalysis, allowing for reactions to be initiated by visible light. researchgate.net

The bromine atom also enhances the efficiency of intersystem crossing, the process by which a molecule transitions from an excited singlet state to a triplet state. This is attributed to the "heavy atom effect," where the presence of the bromine atom increases spin-orbit coupling. An enhanced triplet quantum yield is a desirable characteristic for photosensitizers used in various photochemical reactions, including [2+2] cycloadditions. researchgate.netrsc.org

From a synthetic standpoint, the bromine atom serves as a versatile handle for further functionalization. It can be readily replaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Buchwald-Hartwig, Sonogashira, and Heck reactions. acs.org This allows for the straightforward synthesis of a wide array of thioxanthone derivatives with tailored properties for specific applications in materials science and medicinal chemistry. acs.org For instance, this compound is a key intermediate in the synthesis of more complex molecules, including dyes, pigments, and pharmaceuticals. chemimpex.com

Overview of Advanced Research Trajectories for this compound

The unique properties of this compound have positioned it as a valuable building block in several advanced research areas. chemimpex.com Its versatility makes it a compound of interest for researchers and industry professionals seeking to develop innovative materials and chemical solutions. chemimpex.com

Current research is actively exploring its potential in:

Organic Synthesis: It serves as a crucial starting material for creating complex organic molecules. chemimpex.com Its ability to undergo various chemical transformations makes it a valuable resource for developing new materials and enhancing existing formulations. chemimpex.com

Materials Science: Researchers are investigating its use in the development of advanced materials, such as conductive polymers for electronics and energy storage devices. chemimpex.com Its photochemical properties are also being harnessed to create light-sensitive materials like photoresists for electronics. chemimpex.com The ability to synthesize π-extended thioxanthones from this precursor opens up avenues for developing materials with enhanced electronic and optical properties. chemistryviews.org

Photocatalysis: The di-brominated derivative of thioxanthone has already demonstrated its effectiveness as an organo-photocatalyst in [2+2] cross-photocycloaddition reactions under visible light. researchgate.net This highlights the potential of brominated thioxanthones, including this compound, in mediating a variety of organic transformations. rsc.org

Medicinal Chemistry: The thioxanthone scaffold is a known pharmacophore, and this compound provides a convenient starting point for the synthesis of novel therapeutic agents. eurekaselect.comcymitquimica.com Its derivatives are being studied for their potential biological activities. ontosight.aicymitquimica.com

Biochemical Research: In biochemistry, it can be utilized as a fluorescent probe to help visualize and quantify proteins and other biomolecules in living cells. chemimpex.comalfa-chemical.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromothioxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYDXFFMXDJBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312323 | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20077-10-5 | |

| Record name | 2-bromo-9H-thioxanthen-9-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-10-thiaxanthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Bromo 9h Thioxanthen 9 One

Direct Bromination Procedures for 9H-Thioxanthen-9-one to Yield 2-Bromo-9H-thioxanthen-9-one

The introduction of a bromine atom at the C2 position of the 9H-thioxanthen-9-one core is a critical step in the synthesis of more complex derivatives. This is typically achieved through electrophilic aromatic substitution, a cornerstone of organic synthesis.

Catalyst Systems and Optimization for Regioselective Bromination (e.g., Bromine and Iodine in Acetic Acid, Zinc Chloride Catalysis)

The regioselective bromination of 9H-thioxanthen-9-one to favor the 2-position requires careful control of reaction conditions and the choice of brominating agent and catalyst. The thioxanthen-9-one (B50317) system possesses multiple sites susceptible to electrophilic attack. The presence of the electron-withdrawing carbonyl group deactivates the aromatic rings, while the sulfur atom can influence the regioselectivity through its electronic effects.

A common and effective method for the bromination of aromatic ketones is the use of molecular bromine (Br₂) in a suitable solvent, often acetic acid. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. To further promote the reaction and control regioselectivity, a catalytic amount of iodine (I₂) is often added. Iodine can react with bromine to form iodine monobromide (IBr), a more polarized and thus more reactive electrophile.

Optimization of this process involves controlling the stoichiometry of the reactants, reaction temperature, and time. An excess of bromine can lead to the formation of di- or poly-brominated products, which may be undesirable. The temperature is typically kept moderate to prevent side reactions and ensure high regioselectivity.

While less commonly documented for this specific substrate, Lewis acids such as zinc chloride (ZnCl₂) can also be employed as catalysts in electrophilic aromatic halogenations. Zinc chloride can coordinate with the carbonyl oxygen of the thioxanthenone, further deactivating the ring system and potentially altering the regiochemical outcome of the bromination. The optimization of a ZnCl₂-catalyzed process would involve screening different solvent systems and catalyst loadings to achieve the desired selectivity and yield.

Reaction Kinetics and Mechanistic Insights into Bromination Pathways

The direct bromination of 9H-thioxanthen-9-one is an example of an electrophilic aromatic substitution reaction. The generally accepted mechanism for this type of reaction proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion.

The reaction kinetics are typically second order, being first order in both the aromatic substrate and the electrophile. The rate-determining step is the initial attack of the electrophile on the aromatic ring, which disrupts the aromaticity. The subsequent deprotonation to restore the aromatic system is a fast process.

In the context of 9H-thioxanthen-9-one, the electron-withdrawing nature of the carbonyl group directs incoming electrophiles to the meta-positions (C2 and C4) relative to the carbonyl group. The sulfur atom, being an ortho-, para-director, would favor substitution at positions C1 and C3. The observed preference for bromination at the C2 position suggests a complex interplay of these electronic effects. It is likely that the directing effect of the carbonyl group is dominant, leading to substitution at one of the meta-positions. The preference for the 2-position over the 4-position may be attributed to steric factors or subtle electronic differences between the two rings of the thioxanthenone core.

The mechanism for the acid-catalyzed bromination of a ketone can also proceed through an enol intermediate. In the presence of an acid catalyst, the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as the nucleophile, attacking the bromine. This pathway is particularly relevant for halogenation at the α-position to the carbonyl group, but electrophilic attack on the aromatic ring remains the key pathway for the formation of this compound.

Cross-Coupling Reactions Utilizing this compound as a Key Intermediate

The carbon-bromine bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the construction of more elaborate molecular architectures.

Palladium-Catalyzed Buchwald–Hartwig Amination for Thioxanthone Derivatives

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position.

The general reaction scheme involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired amino-thioxanthone derivative and regenerates the palladium(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields and accommodate a broad substrate scope.

A significant application of the Buchwald-Hartwig amination of this compound is the synthesis of donor-acceptor (D-A) type molecules. researchgate.net In these systems, the electron-deficient thioxanthen-9-one core acts as the acceptor, while the newly introduced amino group serves as the electron donor. researchgate.net This D-A architecture gives rise to intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By selecting amines with varying electron-donating strengths, the electronic properties of the resulting thioxanthone derivatives can be precisely tuned. A variety of aromatic and aliphatic amines have been successfully coupled to the 2-position of the thioxanthenone scaffold, leading to a library of novel D-A compounds with diverse photophysical and electrochemical properties.

The electron-donating ability of the coupled amine has a profound impact on the molecular properties of the resulting thioxanthone derivatives. acs.org Stronger electron-donating groups lead to a more pronounced ICT character, which typically results in a red-shift of the absorption and emission spectra. acs.org This is due to a smaller energy gap between the highest occupied molecular orbital (HOMO), which is predominantly localized on the donor moiety, and the lowest unoccupied molecular orbital (LUMO), which is mainly centered on the acceptor thioxanthenone core.

The photoluminescence quantum yield (PLQY) is also significantly influenced by the nature of the donor. The introduction of an amino group can dramatically increase the fluorescence quantum yield compared to the parent thioxanthen-9-one. researchgate.net Furthermore, the electrochemical properties, such as the oxidation and reduction potentials, are modulated by the electron-donating strength of the amine. Stronger donors lower the oxidation potential (making the molecule easier to oxidize) and can influence the reduction potential of the acceptor unit. acs.org These tunable properties are critical for designing materials with specific energy levels for efficient charge injection and transport in electronic devices. acs.org

Below is an interactive data table summarizing the effect of different amine donors on the photophysical properties of 2-amino-9H-thioxanthen-9-one derivatives.

| Donor Moiety | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| Aniline | 410 | 520 | 110 |

| N,N-dimethylaniline | 435 | 550 | 115 |

| Carbazole | 405 | 510 | 105 |

| Phenothiazine | 450 | 580 | 130 |

| Phenoxazine | 440 | 570 | 130 |

Note: The data in this table is illustrative and represents typical trends observed for donor-acceptor thioxanthone derivatives.

Suzuki–Miyaura Coupling for Aryl-Substituted Thioxanthones

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-carbon bonds between organoboron compounds and organohalides. wikipedia.orgyoutube.com This reaction is widely used to synthesize a variety of organic compounds, including biaryls, polyolefins, and styrenes. wikipedia.org The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyonedalabs.com

In the context of this compound, the Suzuki-Miyaura coupling provides an effective method for introducing aryl substituents at the 2-position of the thioxanthone core. This is achieved by reacting this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base.

A general procedure for the Suzuki-Miyaura coupling of this compound involves mixing the bromo-aromatic compound with an arylboronic acid, a palladium catalyst such as PdCl2(dppf) or a tris(dibenzylideneacetone)dipalladium(0) (B46781) complex, a suitable ligand, and a base like sodium carbonate or potassium carbonate. organic-synthesis.com The reaction is typically carried out in a solvent system like toluene/dioxane or N,N-dimethylacetamide under an inert atmosphere. organic-synthesis.com Microwave-assisted conditions can also be employed to accelerate the reaction. organic-synthesis.com

The table below summarizes representative examples of Suzuki-Miyaura coupling reactions involving aryl halides, illustrating the versatility of this methodology.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Not specified | Not specified | Not specified | bis(4-bromophenyl)acetylene wikipedia.org |

| Aryl Halide | Phenylboronic acid | PdCl2(dppf) | 2 M Na2CO3 | Toluene/Dioxane | Biphenyl derivative organic-synthesis.com |

Sonogashira Coupling for Ethynyl-Substituted Thioxanthones

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature in aqueous media with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org

For this compound, the Sonogashira coupling enables the introduction of ethynyl (B1212043) groups at the 2-position. This is accomplished by reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base.

Recent advancements have led to the development of copper-free Sonogashira coupling protocols. These methods often utilize specific ligands to facilitate the reaction without the need for a copper co-catalyst. nih.gov The reaction conditions for Sonogashira coupling typically involve an amine base, such as diethylamine (B46881) or triethylamine, which can also serve as the solvent. wikipedia.org

The following table provides examples of Sonogashira coupling reactions, highlighting the scope of this transformation.

Table 2: Examples of Sonogashira Coupling Reactions

| Electrophile | Nucleophile | Catalyst System | Base | Product |

|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium catalyst, Copper(I) cocatalyst | Amine base | Aryl- or Vinyl-substituted alkyne wikipedia.orgorganic-chemistry.org |

| 2-bromo-4-iodo-quinoline | Terminal Alkyne | Not specified | Not specified | 2-bromo-4-alkynyl-quinoline libretexts.org |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-O, C-N, C-P bond formation)

Beyond C-C bond formation, transition metal-catalyzed reactions are instrumental in forming heteroatom bonds, such as C-O, C-N, and C-P bonds. The Ullmann condensation, for instance, is a well-established copper-catalyzed reaction for the formation of C-N and C-O bonds. researchgate.net This reaction is crucial for the synthesis of various amine and ether derivatives of aryl halides.

In the case of this compound, these coupling reactions can be employed to introduce diverse functional groups at the 2-position. For example, a C-N coupling reaction with an amine would yield a 2-amino-9H-thioxanthen-9-one derivative. Similarly, a C-O coupling with an alcohol or phenol (B47542) would result in a 2-alkoxy- or 2-aryloxy-9H-thioxanthen-9-one derivative.

The synthesis of benzimidazole-fused oxazepinoquinolines from 2-chloro-3-formylquinolines involves an intramolecular C-N cross-coupling reaction under palladium catalysis as a key step. researchgate.net This highlights the utility of such reactions in constructing complex heterocyclic systems.

Schiff Base Reactions for Derivatization of this compound

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. amazonaws.comnih.gov This reaction is a versatile method for derivatizing carbonyl compounds.

In the context of this compound, while the ketone at the 9-position is the primary site for Schiff base formation, derivatization at this position can be a strategic step in a multi-step synthesis. A study by Nabeel A. A. Al-Radha and Asmaa J. Kadhim describes the synthesis of a series of Schiff base derivatives by reacting this compound with various amine compounds in the presence of glacial acetic acid and absolute ethanol (B145695). jocpr.comresearchgate.net

The general procedure involves refluxing a mixture of this compound and a concentrated amine in absolute ethanol with a few drops of glacial acetic acid for several hours. jocpr.comresearchgate.net The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the precipitate formed is filtered, dried, and recrystallized to obtain the pure Schiff base derivative. jocpr.comresearchgate.net

The table below presents data from the synthesis of several Schiff base derivatives of this compound.

Table 3: Synthesis of Schiff Base Derivatives of this compound

| Amine Reactant | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1,2-diaminobenzene | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine | 30 | 67-69 jocpr.com |

| 2-aminobenzothiazole | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine | 73 | 116-118 jocpr.com |

Advanced Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel this compound derivatives often involves multi-step reaction sequences and the application of modern synthetic methodologies. The core thioxanthone structure can be constructed through various methods, such as the reaction of (2-fluorophenyl)(2-halophenyl)methanones with sodium sulfide. researchgate.net

Further functionalization of the this compound scaffold can be achieved through the transition metal-catalyzed coupling reactions discussed previously, as well as other transformations. For instance, the bromine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents, leading to derivatives with tailored electronic and photophysical properties. chemimpex.com

Thioxanthone derivatives are of significant interest as photoinitiators in polymerization processes. mdpi.comnih.govpku.edu.cn The synthesis of novel thioxanthone-based photoinitiators often involves the strategic placement of substituents to tune their absorption characteristics and photochemical reactivity. mdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecule and its efficiency as a photoinitiator.

Chromatographic Purification and Advanced Isolation Techniques for this compound and its Derivatives

The purification of this compound and its derivatives is crucial to obtain materials of high purity for subsequent applications. Column chromatography is a standard and widely used technique for the purification of these compounds. purdue.edu Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. purdue.edu The ratio of the solvents is optimized to achieve good separation of the desired product from impurities.

In addition to column chromatography, other advanced isolation techniques may be employed. Recrystallization is a common method for purifying solid compounds. jocpr.comresearchgate.net This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

For more challenging separations, high-performance liquid chromatography (HPLC) can be utilized. HPLC offers higher resolution and efficiency compared to standard column chromatography. The choice of the stationary phase, mobile phase, and detector depends on the specific properties of the compound being purified.

The progress of purification is often monitored by thin-layer chromatography (TLC), which provides a quick and convenient way to assess the purity of the fractions collected during chromatography.

Photophysical and Photochemical Investigations of 2 Bromo 9h Thioxanthen 9 One

Theoretical and Computational Studies on Excited States

Theoretical and computational methods are invaluable tools for understanding the intricate details of the excited states of molecules like 2-bromo-9H-thioxanthen-9-one. These approaches provide insights into electronic transitions, molecular geometries, and the influence of the surrounding environment, which are crucial for interpreting experimental data.

Quantum Chemical Methods for Photophysical Property Prediction

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become standard for predicting the photophysical properties of organic molecules. rsc.orgrsc.orgwisconsin.edu For this compound, TD-DFT calculations can be employed to predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states, as well as higher-lying states. These calculations also provide information on the nature of the electronic transitions, such as n→π* or π→π*, and their corresponding oscillator strengths, which relate to the intensity of absorption bands.

The choice of functional and basis set is critical for obtaining accurate results with TD-DFT. researchgate.net For thioxanthone derivatives, hybrid functionals such as B3LYP or PBE0, combined with a basis set that includes polarization and diffuse functions (e.g., 6-31+G(d,p)), are commonly used to provide a balance between computational cost and accuracy. acs.org The bromine atom introduces the need for basis sets that can adequately describe electron correlation and potentially relativistic effects.

Table 1: Predicted Photophysical Properties of this compound using TD-DFT

| Property | Predicted Value | Method |

| S₁ State Energy | 2.8 - 3.2 eV | TD-B3LYP/6-31+G(d,p) |

| T₁ State Energy | 2.6 - 2.9 eV | TD-B3LYP/6-31+G(d,p) |

| S₀ → S₁ Transition | n→π | TD-B3LYP/6-31+G(d,p) |

| S₀ → T₁ Transition | n→π / π→π* | TD-B3LYP/6-31+G(d,p) |

| Oscillator Strength (S₀→S₁) | Low | TD-B3LYP/6-31+G(d,p) |

Note: The data in this table are illustrative and based on typical values for similar thioxanthone derivatives. Specific experimental or higher-level computational data for this compound are required for precise values.

Influence of Solvation on Electronic Transitions and Bond Lengths

The solvent environment can significantly impact the photophysical properties of molecules. nih.gov For this compound, changes in solvent polarity are expected to induce shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. These shifts arise from differential solvation of the ground and excited states. For instance, n→π* transitions typically exhibit a blueshift (hypsochromic shift) in polar solvents, while π→π* transitions often show a redshift (bathochromic shift).

Computational models, such as the Polarizable Continuum Model (PCM), can be integrated with TD-DFT to simulate the effects of different solvents. acs.org These calculations can predict the solvatochromic shifts and provide insights into the changes in the electronic distribution upon excitation. Furthermore, these models can be used to investigate the influence of the solvent on the molecular geometry, including changes in bond lengths in the excited state. For thioxanthone derivatives, the C=O bond is expected to elongate in the n→π* excited state due to the promotion of a non-bonding electron to an anti-bonding π* orbital.

Table 2: Predicted Solvatochromic Shifts and Bond Length Changes for this compound

| Solvent | S₀→S₁ Transition Energy (eV) | C=O Bond Length (Å) (Ground State) | C=O Bond Length (Å) (Excited State) |

| Hexane (B92381) | 2.95 | 1.22 | 1.28 |

| Acetonitrile | 3.05 | 1.22 | 1.27 |

| Methanol | 3.10 | 1.22 | 1.26 |

Note: The data in this table are illustrative and based on general trends observed for thioxanthone derivatives in different solvents.

Advanced Spectroscopic Characterization of Excited States

Experimental techniques provide direct observation of the properties and dynamics of excited states. For this compound, a combination of steady-state and time-resolved spectroscopic methods is essential for a comprehensive understanding of its photochemistry and photophysics.

Fluorescence Spectroscopy for Singlet State Analysis

Fluorescence spectroscopy is a powerful tool for probing the lowest singlet excited state (S₁). By measuring the fluorescence emission spectrum, one can determine the energy of the S₁ state and gain insights into its vibrational structure. The fluorescence quantum yield (Φf) provides information about the efficiency of the radiative decay process relative to non-radiative pathways such as intersystem crossing and internal conversion. researchgate.net

For thioxanthone and its derivatives, fluorescence is often weak due to efficient intersystem crossing to the triplet manifold. nih.gov The presence of the bromine atom in this compound is expected to further enhance the rate of intersystem crossing via the heavy-atom effect, leading to an even lower fluorescence quantum yield. The fluorescence lifetime (τf) of the S₁ state can be measured using time-resolved fluorescence techniques, providing kinetic information about the depopulation of this state.

Laser Flash Photolysis for Triplet State Dynamics (e.g., Lifetime, Quenching Rate Constants)

Laser flash photolysis is a key technique for studying the properties and reactivity of triplet excited states. scielo.brresearchgate.netrsc.org In a typical experiment, a short laser pulse excites the molecule to a singlet excited state, which then undergoes intersystem crossing to populate the triplet state. The transient absorption of the triplet state is then monitored over time.

For this compound, laser flash photolysis can be used to determine the triplet-triplet absorption spectrum, the triplet lifetime (τT), and the kinetics of its decay. The triplet lifetime is sensitive to the solvent and the presence of quenchers. The quenching of the triplet state by various species, such as oxygen or electron donors/acceptors, can be studied to determine the quenching rate constants (kq). ufba.brresearchgate.net This information is crucial for understanding the photoreactivity of the compound. For thioxanthone derivatives, triplet lifetimes are typically in the microsecond timescale in deaerated solutions. nih.govresearchgate.net

Table 3: Typical Triplet State Properties of Thioxanthone Derivatives in Acetonitrile

| Compound | Triplet Lifetime (τT) (µs) | Quenching Rate Constant (kq) with Triethylamine (M⁻¹s⁻¹) |

| Thioxanthen-9-one (B50317) | ~10 | ~5 x 10⁹ |

| 2-Chlorothioxanthone | ~5 | ~6 x 10⁹ |

| This compound (Expected) | < 5 | > 6 x 10⁹ |

Note: The data for this compound are expected values based on the heavy-atom effect and trends observed in related compounds.

Transient Absorption Spectroscopy for Intermediate Species Identification (e.g., 1,3-diradicals)

Transient absorption spectroscopy is a versatile technique that allows for the detection and characterization of short-lived intermediate species generated upon photoexcitation. pleiades.onlineoxinst.comresearchgate.netnih.gov In addition to the triplet state, other transient species such as ketyl radicals, radical anions, and potentially 1,3-diradicals can be identified by their characteristic absorption spectra. researchgate.net

In the presence of a hydrogen donor, thioxanthones are known to undergo photoreduction to form a ketyl radical. scielo.br Similarly, in the presence of an electron donor, the formation of the thioxanthone radical anion can be observed. The transient absorption spectra of these species are distinct from that of the triplet state, allowing for their unambiguous identification. The formation of 1,3-diradical intermediates has been observed in the photochemistry of some related cyclic ketones, and transient absorption spectroscopy would be the primary tool for detecting such species in the case of this compound. researchgate.net

Photochemistry of this compound and its Role in Organic Transformations

This compound, a derivative of the well-established photosensitizer thioxanthone, exhibits rich and versatile photochemical behavior. Upon absorption of light, it is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing (ISC) to the corresponding triplet state. This triplet-excited molecule is the primary species responsible for its reactivity and its ability to initiate a variety of organic transformations. The key photochemical pathways include triplet energy transfer, hydrogen atom transfer, and single electron transfer, making it a valuable tool in synthetic organic chemistry.

Energy Transfer Mechanisms (e.g., Triplet Energy Transfer)

One of the most prominent photochemical pathways for this compound and related thioxanthones is triplet-triplet energy transfer. In this process, the excited triplet state of the thioxanthone derivative transfers its energy to a substrate molecule, which is then raised to its own triplet state, subsequently undergoing a chemical reaction. Thioxanthones are widely utilized as triplet sensitizers for initiating such photochemical reactions .

The parent compound, thioxanthen-9-one, has a triplet energy (ET) of approximately 268 kJ/mol researchgate.net. The introduction of a bromine atom, a heavy atom, is known to facilitate more efficient intersystem crossing from the singlet to the triplet state scite.ai. Studies on brominated thioxanthones have shown a slight increase in the triplet quantum yield, enhancing their efficiency as sensitizers researchgate.net. This efficient population of the triplet state makes this compound and its derivatives effective in promoting reactions that proceed via a triplet mechanism, such as the deracemization of chiral alkenes and various cycloaddition reactions researchgate.net.

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is another critical mechanism through which excited thioxanthones can mediate chemical reactions. In a typical HAT process, the excited triplet state of the this compound, particularly its n,π* triplet state localized on the carbonyl group, abstracts a hydrogen atom from a suitable donor molecule. This generates a ketyl radical and a substrate-derived radical, which can then engage in further reactions.

This pathway is fundamental to processes such as the photoreduction of the carbonyl group to form pinacols in the presence of hydrogen-donating solvents like 2-propanol or cyclohexane researchgate.net. The remarkable reactivity of the thioxanthone core in such reactions is attributed to the n,π* character of its carbonyl chromophore researchgate.net. Direct photocatalyzed hydrogen atom transfer (d-HAT) has emerged as a powerful method for the elaboration of aliphatic C-H bonds, where thioxanthone-based sensitizers play a key role researchgate.net.

Single Electron Transfer (SET) Processes

In addition to energy and hydrogen atom transfer, this compound can participate in Single Electron Transfer (SET) processes. Upon photoexcitation, the thioxanthone derivative can act as either a photooxidant or a photoreductant, depending on the reaction partner.

For instance, the excited triplet state of thioxanthone is efficiently quenched by electron-rich species like amines through an electron transfer mechanism . This process leads to the formation of a thioxanthone radical anion and an amine radical cation, which are key intermediates in various synthetic transformations . This SET pathway is crucial for the initiation of certain types of polymerization and other photoredox-catalyzed reactions.

| Photochemical Mechanism | Description | Key Intermediates |

| Triplet Energy Transfer | The excited triplet sensitizer transfers its energy to a substrate, promoting the substrate to its triplet state. | Excited triplet state of the substrate. |

| Hydrogen Atom Transfer (HAT) | The excited sensitizer abstracts a hydrogen atom from a substrate. | Ketyl radical and substrate radical. |

| Single Electron Transfer (SET) | The excited sensitizer accepts or donates an electron to a substrate. | Radical ions of the sensitizer and substrate. |

Photoinduced Rearrangements and Cycloadditions

The ability of this compound to act as a triplet sensitizer makes it highly effective in catalyzing photoinduced cycloaddition reactions, particularly [2+2] cycloadditions. In these reactions, the sensitizer transfers energy to an alkene, which then dimerizes or adds to another alkene to form a cyclobutane ring.

A di-brominated thioxanthone derivative has proven to be an effective organo-photocatalyst for [2+2] cross-photocycloaddition reactions involving acrylimide-based compounds, proceeding efficiently under visible light irradiation researchgate.net. The parent thioxanthen-9-one is also commonly employed as a sensitizer to promote intramolecular [2+2] photocycloadditions in molecules like substituted cyclohex-2-enones, leading to complex bicyclic structures with high regioselectivity and diastereoselectivity researchgate.net.

Photoredox Catalysis Initiated by this compound Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of derivatives used in photoredox catalysis nih.govacs.orgacs.orgacs.org. The bromine atom acts as a synthetic handle, allowing for the introduction of various functional groups, particularly electron-donating moieties, through transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination nih.govacs.orgacs.org.

These synthesized donor-acceptor type thioxanthones exhibit tailored photophysical and electrochemical properties. For example, derivatives containing amine substituents have been successfully used as visible-light photoredox catalysts acs.org. They are particularly effective as photosensitizers in two- and three-component systems for initiating both free-radical and cationic polymerization processes, which are fundamental to applications like 3D printing and the fabrication of microstructures acs.org. The strategic modification of the thioxanthone core allows for the fine-tuning of its energy levels and catalytic activity for specific organic transformations .

Influence of Bromine Substitution on Photophysical and Photochemical Properties

The substitution of a bromine atom onto the thioxanthone scaffold significantly modulates its photophysical and photochemical properties, generally enhancing its performance as a photosensitizer.

Key Effects of Bromine Substitution:

Extended Light Absorption : Bromination of the thioxanthone core extends its absorption spectrum into the visible range, allowing for the use of lower-energy light sources like LEDs researchgate.net.

Enhanced Intersystem Crossing (ISC) : The presence of the heavy bromine atom enhances the rate of intersystem crossing from the excited singlet state (S₁) to the reactive triplet state (T₁) via the heavy-atom effect. This leads to a slight increase in the triplet quantum yield, making the molecule a more efficient triplet sensitizer researchgate.netscite.ai.

Minimal Impact on Triplet Energy : The substitution has only a minor effect on the energy of the lowest triplet state. For instance, di-bromination results in a decrease of only about 3 kcal/mol, ensuring that the sensitizer retains sufficient energy to activate a wide range of substrates researchgate.net.

Synthetic Versatility : The bromine atom provides a reactive site for further chemical modification. It enables the straightforward synthesis of a diverse library of thioxanthone derivatives through various cross-coupling reactions, such as Heck, Sonogashira, and Buchwald-Hartwig reactions acs.org. This allows for the systematic tuning of the photophysical and redox properties of the resulting photocatalysts.

| Property | Thioxanthone (Parent) | Brominated Thioxanthones | Influence of Bromine |

| Absorption Spectrum | Primarily UV region | Extended into the visible region | Enables use of visible light researchgate.net |

| Triplet Energy (ET) | ~268 kJ/mol | Slightly lower | Minor loss of energy researchgate.net |

| Intersystem Crossing | Efficient | More efficient | Heavy-atom effect enhances ISC rate scite.ai |

| Triplet Quantum Yield | High | Slightly increased | Improved sensitizer efficiency researchgate.net |

| Synthetic Handle | N/A | Yes | Allows for diverse derivatization acs.org |

Photostability and Degradation Pathways under Irradiation Conditions

The photostability of thioxanthen-9-one derivatives is a critical aspect of their application, particularly in fields like photopolymerization where they are subjected to intense light exposure. While specific degradation studies on this compound are not extensively detailed in the available literature, the photochemical behavior of the core thioxanthen-9-one structure and its derivatives provides significant insight into its likely degradation pathways. The primary mechanisms of photodegradation for this class of compounds involve photooxidation and photoreduction processes, often initiated by the absorption of UV-visible light.

Research into the photooxidative degradation of thioxanthone derivatives highlights the susceptibility of the sulfur atom and the aromatic rings to photochemical reactions. For instance, studies on QTX (2-hydroxy-3-(3,4-dimethyl-9-oxo-9H-thioxanthen-2-yloxy)-N,N,N-trimethyl-1-propanium chloride), a water-soluble thioxanthone derivative, under irradiation have identified several degradation products. researchgate.netscielo.br The photooxidation process was monitored by observing changes in the electronic absorption spectrum, which showed a decrease in the characteristic absorption bands of the compound alongside the appearance of new bands corresponding to oxidized products. researchgate.netscielo.br

Using High-Performance Liquid Chromatography/Electrospray Ionization-Mass Spectrometry (HPLC/ESI-MS), specific photoproducts of QTX were identified, indicating clear degradation pathways. The primary degradation route involves the oxidation of the sulfur atom. researchgate.net

Table 1: Identified Photoproducts from the Photooxidative Degradation of QTX

| m/z Value | Attributed Photoproduct/Structural Change |

|---|---|

| 372 | QTX (Parent Compound) |

| 388 | Formation of a sulfoxide group |

| 420 | Formation of a sulfone with a hydroxyl on the methyl group |

| 270 | Product suggesting hydrogen abstraction and release of the amino group |

Data sourced from a study on the photooxidative degradation of QTX. researchgate.net

These findings suggest that a likely photodegradation pathway for this compound involves the oxidation of its sulfur atom to form the corresponding sulfoxide and, upon further irradiation, the sulfone.

Furthermore, the photochemical reactivity of the carbonyl group in the thioxanthen-9-one structure is significant. The triplet excited state of thioxanthen-9-one and its derivatives is known to be highly reactive. ufba.brresearchgate.net Studies on thioxanthen-9-one-10,10-dioxide, a related compound, show that in the presence of hydrogen donor solvents like 2-propanol or toluene, irradiation leads to the formation of a pinacol, which is a product of photoreduction. ufba.brresearchgate.net This reaction proceeds via hydrogen abstraction by the excited triplet state of the carbonyl group. ufba.br The triplet state of thioxanthen-9-one derivatives can be quenched by various molecules, including oxygen and amines, which can lead to different reaction pathways. ufba.brrsc.org For this compound, it is plausible that under certain conditions, particularly in the absence of oxygen and in the presence of hydrogen donors, similar photoreduction reactions could occur, affecting its stability.

The nature of the lowest triplet excited state (whether n,π* or π,π) significantly influences the rate of photoinduced hydrogen abstraction, with the n,π triplet state generally being more reactive. ufba.br The presence of the sulfone group in thioxanthen-9-one-10,10-dioxide enhances the reactivity of the carbonyl group towards hydrogen abstraction. ufba.br While this compound lacks the sulfone group, the inherent reactivity of the thioxanthen-9-one triplet state remains a key factor in its photostability.

Photooxidation: Oxidation of the sulfide bridge to form this compound-S-oxide (sulfoxide) and subsequently this compound-S,S-dioxide (sulfone).

Photoreduction: Reactions involving the excited carbonyl group, such as hydrogen abstraction from the solvent or other molecules, leading to the formation of ketyl radicals and potentially pinacol-type products.

The specific pathway that dominates would depend on the irradiation conditions, such as the wavelength of light, the presence of oxygen, and the nature of the solvent or surrounding medium.

Applications in Materials Science and Polymer Chemistry

2-Bromo-9H-Thioxanthen-9-one as a Photoinitiator in Polymerization Reactions

The thioxanthone scaffold, characterized by its fused ring system containing sulfur and a carbonyl group, is well-known for its ability to absorb light and generate reactive species. The introduction of a bromine atom at the 2-position of the 9H-thioxanthen-9-one structure significantly influences its electronic and photochemical properties, enhancing its performance as a photoinitiator in a variety of polymerization reactions.

Free Radical Photopolymerization

In free radical photopolymerization, this compound and its derivatives act as efficient photoinitiators, particularly for acrylate (B77674) monomers. Upon absorption of light, the thioxanthone moiety transitions to an excited state. In two-component systems, this excited molecule can abstract a hydrogen atom from a co-initiator, typically an amine, to generate free radicals that initiate the polymerization chain reaction.

Recent research has focused on developing novel amine-substituted thioxanthones derived from brominated precursors to enhance their photoinitiating capabilities. For instance, derivatives of 7-bromo-2,4-diethyl-9H-thioxanthen-9-one have been synthesized and tested in the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). These studies demonstrate that the structure of the amine substituent plays a crucial role in the efficiency of the polymerization process. Systems containing a tertiary amine generally exhibit higher efficiency and shorter induction times compared to those with a secondary amine. bohrium.com

| Photoinitiator System | Monomer | Light Source | Final Monomer Conversion (%) |

|---|---|---|---|

| T-AMe / EBPA | TMPTA | LED @ 420 nm | ~50 |

| T-APh / EBPA | TMPTA | LED @ 420 nm | ~50 |

| T-bis(AMe-SCF3) / EBPA | TMPTA | LED @ 420 nm | 42 |

EBPA (ethyl α-bromophenylacetate) is a co-initiator. The photoinitiators are amine derivatives of 7-bromo-2,4-diethyl-9H-thioxanthen-9-one (T-series) and 2,7-dibromo-9H-thioxanthen-9-one (T-bis series). bohrium.com

Cationic Photopolymerization with Onium Salts

Cationic photopolymerization is a vital technique for curing epoxy-based materials, which are known for their excellent adhesion and low shrinkage. In this process, this compound derivatives function as photosensitizers for onium salts, such as iodonium (B1229267) salts. The thioxanthone derivative absorbs light and transfers energy to the onium salt, leading to its decomposition and the generation of a strong acid. This acid then initiates the ring-opening polymerization of the epoxy monomer. acs.org

| Photosensitizer | Co-initiator | Monomer | Light Source | Final Monomer Conversion (%) |

|---|---|---|---|---|

| T-AMe | Iodonium Salt | Epoxy Monomer | LED @ 455 nm | ~55 |

| T-APh | Iodonium Salt | Epoxy Monomer | LED @ 455 nm | ~57 |

| T-bis(AMe-SCF3) | Iodonium Salt | Epoxy Monomer | LED @ 455 nm | ~50 |

The photosensitizers are amine derivatives of 7-bromo-2,4-diethyl-9H-thioxanthen-9-one (T-series) and 2,7-dibromo-9H-thioxanthen-9-one (T-bis series). acs.org

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. Recently, a significant advancement has been the development of metal-free ATRP, which avoids contamination of the final polymer with metal catalysts. In this context, brominated thioxanthone derivatives have been successfully employed as organic photoredox catalysts. bohrium.com

These thioxanthone-based catalysts can efficiently activate the ATRP of monomers like methyl methacrylate (B99206) (MMA) under visible light irradiation. The process involves the excited state of the thioxanthone derivative interacting with an alkyl halide initiator, leading to the generation of the propagating radical. This metal-free approach opens up new possibilities for the use of ATRP in applications where metal contamination is a concern, such as in biomedical and electronic materials. bohrium.com

| Photocatalyst | Monomer | Light Source | Number-Average Molecular Weight (Mn, g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| T-AMe | MMA | LED @ 420 nm | 14,500 | 1.31 |

| T-APh | MMA | LED @ 420 nm | 13,900 | 1.35 |

| T-bis(AMe-SCF3) | MMA | LED @ 420 nm | 14,200 | 1.29 |

The photocatalysts are amine derivatives of 7-bromo-2,4-diethyl-9H-thioxanthen-9-one (T-series) and 2,7-dibromo-9H-thioxanthen-9-one (T-bis series). bohrium.com

Two-Photon Polymerization and Nanolithographic Printing

Two-photon polymerization (2PP) is a high-resolution 3D printing technique that allows for the fabrication of complex micro- and nanostructures. This process relies on photoinitiators with a high two-photon absorption (TPA) cross-section. Upon simultaneous absorption of two photons, the photoinitiator generates radicals that initiate polymerization in a very small, localized volume (a voxel).

2,7-Dibromo-9H-thioxanthen-9-one serves as a key precursor for the synthesis of highly efficient photoinitiators for 2PP. By extending the π-conjugated system of the dibrominated thioxanthone core, for example, through the introduction of electron-donating dialkylamino groups via Sonogashira coupling, novel dyes with significantly enhanced TPA cross-sections can be obtained. These tailored photoinitiators exhibit a much lower writing threshold for polymerization compared to commercially available initiators, enabling more efficient and faster nanolithographic printing. purdue.eduacs.org

| Compound | Linker to Donor Group | TPA Cross-Section (σ2) at 800 nm (GM) |

|---|---|---|

| Derivative of 2,7-dibromo-9H-thioxanthen-9-one | C≡C | 128 |

The derivative possesses electron-donating dialkylamino groups attached to the 2 and 7 positions of the thioxanthone core via a carbon-carbon triple bond (C≡C) linker. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. acs.org

Design of Novel Photoinitiators based on this compound

The versatile chemical nature of this compound makes it an excellent platform for the design and synthesis of novel photoinitiators with tailored properties. The bromine atom serves as a convenient handle for introducing various functional groups through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. This allows for the fine-tuning of the photoinitiator's absorption characteristics, solubility, and reactivity. acs.orgacs.org

For example, the introduction of amine-containing substituents at the bromine positions can shift the absorption spectrum to longer wavelengths (a bathochromic shift), enabling the use of visible light sources like LEDs for polymerization. acs.org This is particularly advantageous as it reduces energy consumption and can be safer than UV irradiation. Furthermore, by incorporating polymerizable groups into the photoinitiator structure, migration of the initiator from the cured polymer can be minimized, which is crucial for applications in food packaging and biomedical devices.

Structure-Efficiency Relationships in Photoinitiation

The relationship between the chemical structure of this compound derivatives and their photoinitiation efficiency is a key area of research. Several factors have been identified as critical for optimizing performance:

Position and Number of Bromo Substituents: The presence of bromine atoms influences the electronic properties of the thioxanthone core. Di-bromination, for instance, can extend the absorption spectrum into the visible range with only a minor loss of the lowest triplet state energy. purdue.edu

Nature of the Substituents: The introduction of electron-donating groups, such as amines, generally leads to a red-shift in the absorption spectrum and can enhance the photoinitiation efficiency. The type of amine (secondary vs. tertiary) also has a significant impact, with tertiary amines often leading to higher polymerization rates. bohrium.com

π-Conjugated System: Extending the π-conjugated system of the thioxanthone core, as seen in the design of two-photon initiators, can dramatically increase the TPA cross-section, leading to more efficient initiation in 2PP processes. acs.org

By systematically modifying the structure of this compound, researchers can develop highly specialized photoinitiators that are optimized for specific polymerization techniques and applications, paving the way for the next generation of advanced polymeric materials.

Organic Electronics and Photonic Devices

This compound serves as a pivotal building block in the synthesis of advanced organic materials for electronic and photonic applications. Its rigid, electron-accepting thioxanthone core, combined with the reactive bromine site, allows for straightforward chemical modification to tailor its electronic properties. This versatility has led to its use in a range of devices, from light-emitting diodes to sophisticated light-sensitive materials.

While not typically used in polymers designed for high electrical conductivity in the metallic sense, this compound is a crucial precursor for creating π-conjugated polymers that are essential for organic electronics. These polymers function as semiconducting and emissive materials. By incorporating the thioxanthone moiety, researchers can develop polymers with specific charge transport and light-emitting characteristics.

For example, derivatives of this compound are used to synthesize solution-processable conjugated polymers for organic light-emitting diodes (OLEDs). rsc.orgnih.gov In these polymer systems, the thioxanthone derivative acts as an acceptor unit, which is polymerized with various donor moieties to form a backbone with tailored electronic properties. nih.gov These materials combine charge transport capabilities with light emission, a key requirement for single-layer OLED devices. rsc.orgfrontiersin.org The design often involves creating a twisted donor-acceptor structure within the polymer chain, which is critical for achieving desired optoelectronic behaviors like thermally activated delayed fluorescence. rsc.org

The photochemical properties of this compound make it a valuable component in the formulation of light-sensitive materials. chemimpex.com Its structure is utilized in photochemical reactions, particularly in the development of photoinitiators for polymerization processes, which are the basis for materials like photoresists. chemimpex.compurdue.edu

Derivatives of this compound have been specifically engineered as highly efficient photoinitiators for two-photon polymerization (2PP). purdue.eduacs.org This advanced 3D printing technique allows for the fabrication of complex microstructures with high resolution. By modifying the this compound scaffold, for instance by synthesizing 2-bromo-7-isopropyl-9H-thioxanthen-9-one, and then attaching various aromatic groups through Suzuki coupling, researchers have created new photoinitiators with dramatically altered and enhanced optical properties. purdue.edu These novel compounds can initiate polymerization at low laser powers, enabling high-resolution 3D photopolymerization for applications in nanolithographic printing. purdue.edu

The optoelectronic properties of materials derived from this compound can be precisely tuned by altering the electron-donating groups attached to the thioxanthone acceptor core. The compound serves as a key intermediate, allowing for the synthesis of various donor-acceptor (D-A) type molecules through reactions like the Buchwald-Hartwig coupling. nih.gov

Studies have shown that connecting different electron-donating moieties—such as phenoxazine, carbazole, phenothiazine, and acridine—to the thioxanthone unit significantly impacts the resulting material's photophysical and thermal characteristics. nih.gov The strength of the donor group influences the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which in turn determines the color of light it emits. Weaker donors generally result in blue or sky-blue emission, while stronger donors can shift the emission to green or yellow. nih.gov These derivatives typically exhibit high thermal stability, with decomposition temperatures often exceeding 350°C, a critical feature for durable electronic devices. nih.gov

The table below summarizes the optoelectronic properties of several derivatives synthesized from this compound.

| Donor Moiety Attached to Thioxanthone | Emission Wavelength (in Toluene) | Photoluminescence Quantum Yield (PLQY) |

| 10H-Phenoxazine | 521 nm | 91% |

| 3,6-Di-tert-butyl-9H-carbazole | 473 nm | 79% |

| 3,7-Di-tert-butyl-10H-phenothiazine | 560 nm | 72% |

| 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine | 493 nm | 98% |

This table is generated based on data from a study on bipolar thioxanthone derivatives. nih.gov

The thioxanthone moiety derived from this compound is a highly effective building block for designing emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). nih.gov The TADF mechanism allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency. This is achieved in molecules with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states. frontiersin.orgresearchgate.net

The donor-acceptor architecture, readily accessible by modifying this compound, promotes the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which reduces this energy gap. nih.govresearchgate.net OLEDs fabricated using these thioxanthone-based TADF emitters have demonstrated impressive performance. For instance, devices using a simple carbazole-thioxanthone derivative have achieved a maximum external quantum efficiency (EQE) of 11.2%, while more advanced molecular designs have pushed this value to 24.4%. nih.gov

Furthermore, the oxidized form, 9H-thioxanthen-9-one 10,10-dioxide, also serves as a potent acceptor unit in TADF emitters. nih.gov Researchers have also designed and synthesized entire TADF-conjugated polymers using thioxanthone dioxide derivatives, leading to efficient red-to-orange solution-processed OLEDs. rsc.orgnih.gov

Fluorescent Probes and Imaging Agents

While this compound itself is not typically employed as a fluorescent probe, its derivatives serve as precursors for the synthesis of advanced fluorescent dyes for biological imaging. nih.gov The unique electronic structure of the thioxanthone core can be leveraged to create fluorophores with desirable properties, such as emissions in the red part of the spectrum, which is advantageous for deep-tissue imaging due to lower phototoxicity and deeper light penetration. nih.gov

A notable application is the use of 9H-thioxanthen-9-one 10,10-dioxides, synthesized from precursors like this compound, to create a class of dyes known as sulfone-fluoresceins. These red fluorescent dyes are cell-permeant and have been successfully evaluated as labels for super-resolution fluorescence microscopy, a powerful technique for imaging cellular structures with nanoscale resolution. nih.gov The strong electron-withdrawing nature of the sulfone bridge in these dyes is key to shifting their emission to longer wavelengths, making them suitable for advanced biological imaging applications. nih.gov

Biological and Biomedical Research Applications

Medicinal Chemistry and Therapeutic Agent Development

The thioxanthone scaffold is a cornerstone in the field of medicinal chemistry, recognized for its versatility and presence in a multitude of bioactive compounds. nih.gov The journey of thioxanthones in therapy began as early as 1945 with Miracil D, an agent used for treating schistosomiasis, an anti-parasitic application. nih.gov Since then, the core structure has been extensively modified to develop new therapeutic agents. 2-bromo-9H-thioxanthen-9-one is a key starting material in this process, utilized in the synthesis of novel derivatives for pharmaceutical research. researchgate.net The inherent properties of the thioxanthone structure allow for the creation of small molecules capable of interacting with a broad spectrum of biological targets, opening avenues for developing treatments for various diseases. nih.gov Researchers continuously explore this scaffold to generate new analogues with enhanced activity and reduced toxicity, aiming to develop next-generation therapeutic agents. nih.gov

Anticancer Activity and Mechanisms of Action for Thioxanthone Derivatives

Thioxanthone derivatives have emerged as a significant area of interest in oncology research due to their potential as anticancer agents. acs.orgresearchgate.net Studies have demonstrated that compounds derived from the thioxanthone scaffold exhibit potent cytotoxic activity against various human tumor cell lines.

Research has shown that certain tetracyclic thioxanthene derivatives display significant growth inhibition in malignant melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460) cell lines, with GI50 values (concentration required to inhibit cell growth by 50%) in the low micromolar range. nih.gov Other studies on xanthene and thioxanthene derivatives have also reported potent activity against colon cancer (Caco-2) and hepatocellular carcinoma (Hep G2) cells. wikipedia.orgnih.gov

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Tetracyclic Thioxanthene | A375-C5 (Melanoma) | 5-7 µM | nih.gov |

| Tetracyclic Thioxanthene | MCF-7 (Breast) | 5-7 µM | nih.gov |

| Tetracyclic Thioxanthene | NCI-H460 (Lung) | 8-11 µM | nih.gov |

| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon) | 9.6 ± 1.1 nM | wikipedia.orgnih.gov |

| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 (Liver) | 161.3 ± 41 nM | wikipedia.orgnih.gov |

The mechanisms through which thioxanthone derivatives exert their anticancer effects are multifaceted. One key mechanism is the inhibition of protein kinases, such as tyrosine kinases and Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell signaling and proliferation. nih.gov Molecular docking studies have shown that thioxanthones can bind effectively to the active sites of these proteins. nih.gov Another significant mechanism is the modulation of drug resistance pathways. Some thioxanthone derivatives act as dual inhibitors of tumor cell growth and P-glycoprotein (P-gp), an efflux pump that expels chemotherapy drugs from cancer cells, thereby contributing to multidrug resistance. nih.govnih.gov By inhibiting P-gp, these compounds can sensitize resistant cancer cells to other chemotherapeutic agents. nih.gov Furthermore, some derivatives have been found to induce apoptosis (programmed cell death) and modulate autophagy, a cellular recycling process that can be exploited to kill cancer cells. nih.gov The ability of thioxanthones to interfere with fundamental cellular processes like DNA replication, through actions such as topoisomerase inhibition, is also a recognized mechanism of their anticancer activity, similar to their xanthone bioisosteres. researchgate.net

Antimicrobial and Anti-parasitic Properties of Thioxanthone Derivatives

The thioxanthone scaffold has a long-standing history in the fight against infectious diseases, beginning with its use as an anti-parasitic agent. nih.gov Research has since expanded to explore its efficacy against a wide range of pathogens, including bacteria, fungi, and other parasites.

Antimicrobial Activity: Thioxanthone derivatives have demonstrated potential in combating bacterial infections, including those caused by resistant strains. nih.gov A primary mechanism for this activity is the inhibition of bacterial efflux pumps. researchgate.net These pumps are membrane proteins that bacteria use to expel antibiotics, and their overexpression is a major cause of multidrug resistance. researchgate.net By inhibiting these pumps, thioxanthone derivatives can restore the effectiveness of conventional antibiotics. nih.gov Studies have also shown these compounds can inhibit the formation of biofilms and interfere with quorum-sensing, a bacterial communication process that regulates virulence. researchgate.net The antibacterial spectrum of some derivatives includes activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity: Derivatives of thioxanthone have also been synthesized and tested against various filamentous fungi, including species that are intrinsically resistant or have acquired resistance to common antifungal drugs like fluconazole. These findings highlight the potential of the thioxanthone framework in developing new antifungal agents to treat both systemic and superficial fungal infections.

Anti-parasitic Activity: The first therapeutic application of a thioxanthone was as an antischistosomal agent to treat schistosomiasis, a parasitic disease. nih.gov The scope of anti-parasitic investigation has since broadened. Thioxanthone derivatives have been reported to possess anti-malarial activity. acs.org While direct studies on this compound are specific, related sulfur-containing heterocyclic compounds like thiophenes have shown activity against parasites such as Leishmania infantum, and thiosemicarbazones have been effective against Trypanosoma cruzi, the agent of Chagas disease.

| Activity | Target Organism/System | Mechanism/Note | Reference |

| Anti-parasitic | Schistosoma species | Historical use of Miracil D | nih.gov |

| Antibacterial | Pathogenic Bacteria | Inhibition of efflux pumps, biofilm, and quorum-sensing | researchgate.net |

| Antifungal | Filamentous Fungi | Active against azole-resistant strains | |

| Anti-malarial | Plasmodium species | Reported activity of thioxanthone derivatives | acs.org |

| Anti-mycobacterial | Mycobacterium species | Reported activity of thioxanthone derivatives | acs.org |

Potential as Serotonin Antagonists

The broader class of compounds known as thioxanthenes, which includes drugs like flupenthixol and chlorprothixene, are recognized for their neuroleptic (antipsychotic) activity. These therapeutic agents are known to act by blocking postsynaptic dopamine receptors in the brain and also exhibit alpha-adrenergic blocking effects. While many antipsychotic drugs interact with multiple neurotransmitter systems, including serotonin receptors, the specific activity of this compound and its close derivatives as serotonin antagonists is not extensively documented in current research literature. The primary mechanism of action described for therapeutic thioxanthenes is centered on the dopamine system. Further investigation would be required to determine if the 2-bromo-thioxanthone scaffold possesses significant affinity for or antagonist activity at various serotonin (5-HT) receptor subtypes.

Fluorescent Probes in Live Cell Visualization

The rigid, planar, and conjugated structure of the thioxanthone core makes it an attractive scaffold for the development of fluorescent molecules. nih.gov Certain derivatives have been proposed as fluorescent probes for biological imaging applications. acs.org

A notable application is in the field of theranostics, which combines therapy and diagnostics. One study developed a tetracyclic thioxanthene derivative that not only exhibited antitumor activity but also accumulated within cancer cells, acting as a bright fluorescent dye. nih.gov This dual functionality allows for the visualization of the drug's uptake and distribution in live cells, making such compounds promising candidates for image-guided therapy. The fluorescence properties of thioxanthones can be tuned by chemical modification, with some derivatives designed as "push-pull" systems that can shift the emission wavelength, which is beneficial for advanced imaging techniques. nih.gov The ability to visualize biological processes in real-time within living cells is a powerful tool in biomedical research, and thioxanthone-based probes represent a promising avenue for creating novel imaging agents.

Structure-Activity Relationship (SAR) Studies for Biological Activities

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For thioxanthone derivatives, SAR analyses have provided key insights into how molecular modifications influence their biological effects.

For Anticancer Activity: The type, number, and position of substituents on the thioxanthone ring system dramatically affect anticancer potency. nih.gov

Halogenation: The addition of a bromo group at certain positions has been shown to increase the inhibitory activity against specific protein targets. nih.gov However, the effect of halogenation can be complex; in some molecular contexts, a bromo substituent can increase steric bulk and reduce inhibitory activity, while in others, it is a critical requirement for function.

Hydroxylation and Chlorination: The introduction of hydroxyl (-OH) and chloro (-Cl) groups onto the thioxanthone skeleton has been demonstrated to significantly enhance anticancer efficacy against various cancer cell lines. nih.gov

Ring System: Expanding the tricyclic thioxanthone core to a tetracyclic system has yielded compounds with potent tumor cell growth inhibition. nih.gov

Analytical Methodologies and Characterization of 2 Bromo 9h Thioxanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2-bromo-9H-thioxanthen-9-one by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the seven aromatic protons. Due to the asymmetry introduced by the bromine atom at the C-2 position, all seven protons are chemically non-equivalent and should, in principle, produce distinct signals. The protons on the unsubstituted benzene (B151609) ring (positions 5, 6, 7, and 8) and the protons on the substituted ring (positions 1, 3, and 4) will appear as complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) are determined by the electron-withdrawing effects of the carbonyl and sulfone groups and the bromine atom.

¹³C NMR: The ¹³C NMR spectrum provides evidence for the 13 unique carbon atoms in the molecule. The spectrum is characterized by signals for the aromatic carbons and a distinct downfield signal for the carbonyl carbon. The carbon atom attached to the bromine (C-2) is expected to have a chemical shift influenced by the halogen's electronegativity; a simulated value places this signal at approximately 121.3 ppm. rug.nl The carbonyl carbon (C-9) is the most deshielded and typically appears in the 175-180 ppm region. The remaining eleven aromatic carbons would produce signals in the approximate range of 120-140 ppm.

Table 1: Predicted NMR Data for this compound

| Analysis | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | Aromatic H's | 7.0 - 8.5 | Multiplets |

| ¹³C NMR | C=O (C-9) | 175 - 180 | Singlet |

| Aromatic C's | 120 - 140 | Singlets | |

| C-Br (C-2) | ~121.3 rug.nl | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular formula is C₁₃H₇BrOS, corresponding to a monoisotopic mass of approximately 290.95 Da. chemimpex.com

A key characteristic in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z values of approximately 291 and 293. This distinctive isotopic signature is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion can proceed through several pathways, including:

Loss of a carbonyl group: Ejection of a neutral carbon monoxide (CO) molecule (28 Da) would result in a fragment ion.

Loss of a bromine atom: Cleavage of the C-Br bond would lead to the loss of a bromine radical (79 or 81 Da). Any fragment containing the bromine atom will also exhibit the characteristic M/M+2 isotopic pattern.

Table 2: Expected Mass Spectrometry Peaks for this compound

| m/z (approx.) | Ion/Fragment | Description |

| 291 / 293 | [C₁₃H₇BrOS]⁺ | Molecular ion peak ([M]⁺, [M+2]⁺) showing bromine isotope pattern |

| 263 / 265 | [C₁₂H₇BrS]⁺ | Fragment from loss of CO |

| 212 | [C₁₃H₇OS]⁺ | Fragment from loss of Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the principal functional groups within the this compound molecule based on their characteristic vibrational frequencies. The IR spectrum provides direct evidence for the presence of the carbonyl group and the aromatic system.

The most significant absorption band in the IR spectrum is the strong C=O stretch of the ketone group, which typically appears in the 1626-1677 cm⁻¹ region for thioxanthone structures. Other expected absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (typically in the 1450-1600 cm⁻¹ range). The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally between 500 and 700 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Description |

| > 3000 | Aromatic C-H Stretch | Weak to medium |

| 1626 - 1677 | C=O Stretch (Ketone) | Strong, sharp |

| 1450 - 1600 | Aromatic C=C Stretch | Medium to strong |

| 500 - 700 | C-Br Stretch | Medium to strong |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, bromine, oxygen, and sulfur) in a sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula, C₁₃H₇BrOS. This comparison serves to verify the empirical formula and is a critical measure of the compound's purity. A close correlation between the found and calculated values indicates a high degree of sample purity.

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₇BrOS)

| Element | Symbol | Atomic Weight | Calculated % |

| Carbon | C | 12.011 | 53.63% |

| Hydrogen | H | 1.008 | 2.42% |

| Bromine | Br | 79.904 | 27.44% |

| Oxygen | O | 15.999 | 5.50% |

| Sulfur | S | 32.065 | 11.01% |

| Total | 291.16 | 100.00% |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment